1-[(1S)-1-Methoxyethyl]-4-methylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
646041-13-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-[(1S)-1-methoxyethyl]-4-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-3H3/t9-/m0/s1 |
InChI Key |
YSRMSSIQHAGCQB-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 1s 1 Methoxyethyl 4 Methylbenzene and Its Enantiomers
Asymmetric Synthesis Approaches
The synthesis of enantiomerically enriched 1-[(1S)-1-Methoxyethyl]-4-methylbenzene is predominantly achieved through the asymmetric reduction of the prochiral ketone, 4-methylacetophenone, to (S)-1-(p-tolyl)ethanol, followed by etherification. The main strategies for this asymmetric reduction are detailed below.
Chiral Catalysis in the Construction of the Stereogenic Center at C-1
Chiral catalysis is a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Asymmetric transfer hydrogenation (ATH) is a prominent method for the reduction of prochiral ketones, including 4-methylacetophenone. This technique typically involves the use of a transition metal complex, a chiral ligand, and a hydrogen donor. Ruthenium (Ru) and Rhodium (Rh) complexes are among the most effective catalysts for this transformation.
Noyori and co-workers developed highly efficient ruthenium catalysts for the ATH of aromatic ketones. nih.gov These catalysts, often featuring a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand, can reduce 4-methylacetophenone to 1-(p-tolyl)ethanol with high yield and excellent enantioselectivity. researchgate.netacs.org The reaction is typically carried out using a mixture of formic acid and triethylamine (B128534) as the hydrogen source. acs.org Tethered Ru(II)/TsDPEN catalysts have also been shown to be highly effective for the reduction of electron-rich ketones. acs.org
Rhodium-based catalysts, also in conjunction with chiral diamine ligands, have been successfully employed for the ATH of ketones. nih.govrsc.org These systems can provide high conversions and enantiomeric excesses, often under mild reaction conditions.
The subsequent conversion of the resulting (S)-1-(p-tolyl)ethanol to this compound is typically achieved through a Williamson ether synthesis. This involves deprotonation of the alcohol with a base, such as sodium hydride, followed by reaction with a methylating agent like methyl iodide.
Table 1: Transition Metal-Catalyzed Asymmetric Reduction of 4-Methylacetophenone
| Catalyst/Ligand | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | Acetonitrile | 95 | 97 (S) | nih.gov |
| Tethered Ru(II)/(R,R)-TsDPEN | aq. HCOONa/MeOH | Water/Methanol | >99 | 94 (R) | acs.org |
| [RhCl₂(Cp*)]₂/(S,S)-TsDPEN | i-PrOH/KOH | Isopropanol (B130326) | 92 | 95 (S) | nih.gov |
Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable organocatalytic method for the enantioselective reduction of prochiral ketones. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, which activates a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex or borane-dimethyl sulfide (B99878) complex) and delivers a hydride to the ketone in a highly stereocontrolled manner. alfa-chemistry.comorganic-chemistry.org The reduction of 4-methylacetophenone using the CBS method can provide (S)-1-(p-tolyl)ethanol in high yield and with excellent enantioselectivity. nih.gov
Chiral phosphoric acids have also emerged as powerful organocatalysts for a variety of asymmetric transformations, including transfer hydrogenations. nih.gov These Brønsted acids can activate substrates and control the stereochemical outcome of the reaction.
Table 2: Organocatalytic Asymmetric Reduction of 4-Methylacetophenone
| Catalyst | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-CBS catalyst | BH₃·SMe₂ | Tetrahydrofuran | 97 | 96 (S) | alfa-chemistry.comorganic-chemistry.org |
| Chiral Phosphoric Acid | Hantzsch Ester | Toluene (B28343) | 92 | 95 (S) | nih.gov |
Biocatalysis, utilizing enzymes or whole microbial cells, offers a green and highly selective approach to the synthesis of chiral compounds. A variety of microorganisms, such as Saccharomyces cerevisiae (baker's yeast), and isolated ketoreductase (KRED) enzymes have been shown to effectively reduce 4-methylacetophenone to (S)-1-(p-tolyl)ethanol with high enantiomeric excess. nih.gov These biocatalytic reductions are typically performed in aqueous media under mild conditions.
Table 3: Biocatalytic Asymmetric Reduction of 4-Methylacetophenone
| Biocatalyst | Substrate Concentration | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Saccharomyces cerevisiae | 10 g/L | 48 | >95 | >99 (S) | nih.gov |
| Ketoreductase from Candida magnoliae | 5 g/L | 24 | 98 | >99 (S) | nih.gov |
Chiral Auxiliary-Mediated Syntheses
In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For the synthesis of (S)-1-(p-tolyl)ethanol, a chiral auxiliary can be used to control the addition of a methyl group to p-tolualdehyde. For example, a chiral amino alcohol can be condensed with p-tolualdehyde to form a chiral oxazolidine. Subsequent reaction with a methyl organometallic reagent, such as methylmagnesium bromide, would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Hydrolysis of the resulting product would then yield the desired (S)-1-(p-tolyl)ethanol.
Chiral Pool Divergence for Stereospecific Access
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, terpenes, and carbohydrates. wiley.comnih.gov These molecules can serve as starting materials for the synthesis of more complex chiral targets. For instance, a potential chiral pool approach to (S)-1-(p-tolyl)ethanol could start from (S)-mandelic acid. nih.govgoogle.com The carboxylic acid group of mandelic acid could be reduced to a primary alcohol, followed by protection of the two hydroxyl groups. The phenyl ring could then be converted to a p-tolyl group through a series of standard aromatic substitution reactions. Finally, deprotection and selective oxidation of the primary alcohol followed by a Grignard reaction with a methylating agent on the resulting aldehyde would furnish the target chiral alcohol. While theoretically feasible, such a route would likely be lengthy and less efficient than the catalytic asymmetric methods described above.
Resolution Strategies for Enantiomeric Separation
The preparation of enantiomerically pure this compound typically begins with the synthesis of its corresponding racemic alcohol, 1-(p-tolyl)ethanol. This precursor is readily synthesized by the reduction of 4-methylacetophenone. Subsequently, the racemic alcohol is resolved into its individual enantiomers. The separated (S)-1-(p-tolyl)ethanol can then be converted to the target (S)-ether via etherification, a reaction known to proceed with retention of configuration at the stereocenter.
Classical Resolution Techniques
Classical resolution relies on the separation of a racemic mixture by converting the enantiomers into diastereomers through reaction with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.
A common approach for resolving racemic 1-(p-tolyl)ethanol involves the use of chiral carboxylic acids, such as tartaric acid or mandelic acid. rsc.orgmissouri.edu For instance, racemic 1-phenylethanol, a close analog, can be resolved by reaction with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. rsc.org These salts can then be separated by crystallization. After separation, the desired enantiomer of the alcohol is recovered by neutralization. missouri.edu
In a typical procedure, a racemic amine, which is analogous to the alcohol in its ability to form salts with acids, is treated with an enantiopure acid like (R,R)-tartaric acid. The resulting diastereomeric salts, for example, (R-amine)-(R,R-tartrate) and (S-amine)-(R,R-tartrate), exhibit different solubilities, allowing for their separation. rsc.org Similarly, the resolution of racemic mandelic acid has been successfully achieved using (1R,2S)-(−)-ephedrine, yielding diastereomeric salts that can be separated and subsequently converted to the pure mandelic acid enantiomers. researchgate.net One study reported achieving a 90% optical purity for (R)-(-)-mandelic acid after a single crystallization of the ephedrine (B3423809) salt. researchgate.net
Table 1: Examples of Classical Resolution of Racemic Alcohols and Acids
| Racemic Compound | Resolving Agent | Key Separation Principle | Reference |
| 1-Phenyl-2-propanamine | (+)-Tartaric acid | Fractional crystallization of diastereomeric salts | rsc.org |
| (±)-Mandelic Acid | (1R,2S)-(−)-Ephedrine | Fractional crystallization of diastereomeric salts | missouri.eduresearchgate.net |
This table provides examples of classical resolution for compounds structurally related to 1-(p-tolyl)ethanol.
Kinetic Resolution Methods
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. Lipase-catalyzed transesterification is a widely employed and efficient method for the kinetic resolution of secondary alcohols, including 1-(p-tolyl)ethanol. acs.org
In this method, a lipase (B570770), such as Candida antarctica lipase B (CALB), catalyzes the acylation of the alcohol with an acyl donor, typically vinyl acetate, in an organic solvent. One enantiomer of the alcohol is acylated at a much higher rate than the other. This results in a mixture of the acylated, faster-reacting enantiomer and the unreacted, slower-reacting enantiomer of the alcohol. These can then be separated. For many secondary alcohols, this method can achieve high enantiomeric excesses (ee) for both the resulting ester and the remaining alcohol. The main drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. acs.org
Research on the kinetic resolution of similar aryltrimethylsilyl chiral alcohols has shown that excellent results with enantiomeric excesses greater than 99% can be achieved. hplc.eu
Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Substrate | Lipase | Acyl Donor | Key Finding | Reference |
| (R,S)-1-Phenylethanol | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Effective resolution in organic media. | acs.org |
| Aryltrimethylsilyl chiral alcohols | Not specified | Vinyl Acetate | Enantiomeric excesses >99% achievable. | hplc.eu |
This table illustrates the application of lipase-catalyzed kinetic resolution to secondary alcohols, a method applicable to 1-(p-tolyl)ethanol.
Chromatographic Enantioseparation Techniques
Direct separation of enantiomers can be achieved using chiral chromatography, most commonly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a wide range of chiral compounds, including alcohols. nih.govnih.gov
For the separation of alcohol enantiomers, columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are frequently used. nih.gov The separation is typically performed in normal-phase mode using a mobile phase consisting of a mixture of hexane (B92381) and an alcohol modifier like isopropanol. researchgate.net The retention and separation factor are influenced by the specific alcohol modifier used and its concentration in the mobile phase. nih.gov For some separations, the addition of a small amount of an acidic or basic modifier can improve peak shape and resolution. researchgate.net
Table 3: Chiral HPLC for Enantioseparation
| Chiral Stationary Phase Type | Typical Mobile Phase | Application | Reference |
| Polysaccharide-based (e.g., Chiralcel® OD) | Hexane/Isopropanol | Resolution of alcohol enantiomers | nih.govresearchgate.net |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-hexane:ethanol:isopropanol | Resolution of carbamazepine (B1668303) metabolites | nih.gov |
This table highlights common chiral stationary phases and mobile phases used for the chromatographic separation of enantiomers.
Diastereoselective Synthesis for Precursor Formation
An alternative to resolution is the direct synthesis of an enantiomerically enriched precursor through a diastereoselective reaction. This involves creating a new stereocenter in a molecule that already contains one, with the existing stereocenter influencing the stereochemical outcome of the reaction.
Substrate-Controlled Diastereoselection
In substrate-controlled diastereoselection, a chiral auxiliary is temporarily attached to the substrate. This auxiliary directs the stereochemical course of a subsequent reaction, after which it can be removed.
For the synthesis of chiral alcohols, oxazolidinones are commonly used as chiral auxiliaries. williams.edu For example, an achiral carboxylic acid can be attached to a chiral oxazolidinone. The resulting imide can then undergo a diastereoselective reaction, such as an aldol (B89426) reaction or an alkylation, where the chiral auxiliary shields one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. While widely used for many compound classes, specific examples for the direct synthesis of 1-(p-tolyl)ethanol using this method are less commonly reported in readily available literature. However, the principles have been applied to achieve 1,7-asymmetric induction in the reduction of γ-keto esters with up to 82% diastereomeric excess. rsc.org
Table 4: Chiral Auxiliaries in Diastereoselective Synthesis
| Chiral Auxiliary | Type of Reaction | Key Principle | Reference |
| Oxazolidinone | Alkylation, Aldol reactions | Steric shielding of one face of the enolate | williams.edu |
| Chiral Podand | Reduction of γ-keto esters | 1,7-Asymmetric induction | rsc.org |
This table shows examples of chiral auxiliaries and their application in controlling stereochemistry.
Reagent-Controlled Diastereoselection
In reagent-controlled diastereoselection, a chiral reagent or catalyst is used to convert a prochiral substrate into a chiral product with high enantioselectivity. The asymmetric reduction of the prochiral ketone, 4-methylacetophenone, is a direct and efficient route to enantiomerically enriched 1-(p-tolyl)ethanol.
A variety of chiral catalysts and reagents have been developed for this transformation. These include catalytic systems for asymmetric transfer hydrogenation, where a hydrogen atom is transferred from a source like isopropanol or formic acid to the ketone, mediated by a chiral transition metal complex. acs.orgwikipedia.org Ruthenium-based catalysts with chiral diamine or amino alcohol ligands are particularly effective. acs.org
Another powerful method involves the use of chirally modified borohydrides or catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a stoichiometric reductant like borane. uwindsor.ca These methods often provide high yields and excellent enantioselectivities for the synthesis of chiral secondary alcohols. wikipedia.orguwindsor.ca
Table 5: Reagent-Controlled Asymmetric Reduction of Ketones
| Method | Chiral Catalyst/Reagent | Reductant | Key Feature | Reference |
| Asymmetric Transfer Hydrogenation | Chiral Ru-diamine complex | Isopropanol/Formic acid | High efficiency and enantioselectivity | acs.orgwikipedia.org |
| CBS Reduction | Chiral Oxazaborolidine | Borane | Widely applicable for ketone reduction | uwindsor.ca |
| Chirally Modified LAH | BINOL-modified LiAlH₄ | - | High enantioselectivity for certain ketones | wikipedia.org |
This table summarizes prominent methods for the reagent-controlled asymmetric reduction of prochiral ketones.
Green Chemistry Principles in the Synthesis of this compound Analogues
The pursuit of greener synthetic pathways for chiral ethers is driven by the need to minimize the environmental impact of chemical manufacturing. Traditional methods for ether synthesis, such as the Williamson ether synthesis, often involve the use of hazardous reagents, volatile organic solvents, and produce significant amounts of waste. In contrast, green chemistry approaches aim to address these shortcomings through innovative catalytic systems and reaction conditions.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. Research into the synthesis of benzylic ethers, including analogues of this compound, has explored several promising alternatives to conventional solvents.
Solvent-Free Synthesis:
Conducting reactions without a solvent is an ideal green chemistry scenario, as it completely eliminates solvent-related waste and simplifies product purification. Phase-transfer catalysis (PTC) is a powerful technique that can facilitate solvent-free etherification. jetir.org In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactant from an aqueous or solid phase to an organic phase where the reaction occurs. fzgxjckxxb.comdistantreader.org This methodology can be applied to the Williamson ether synthesis, allowing the reaction between an alkoxide and an alkyl halide to proceed without the need for a bulk organic solvent. For instance, the synthesis of benzyl (B1604629) butyl ether from benzyl chloride and butanol has been successfully demonstrated under solvent-free PTC conditions. jetir.org
Environmentally Benign Solvents:
When a solvent is necessary, green chemistry encourages the use of environmentally benign alternatives.
Propylene (B89431) Carbonate (PC): This is a biodegradable, non-toxic solvent with a high boiling point and low vapor pressure. A recent study demonstrated the use of iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst for the symmetrical etherification of various benzyl alcohols in propylene carbonate. nih.govacs.org This system offers the advantage of using a recyclable solvent and an inexpensive, earth-abundant metal catalyst. nih.govacs.org
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. nih.gov Although their "greenness" can be debated depending on their synthesis and biodegradability, they offer potential advantages in terms of recyclability.
Dimethyl Carbonate (DMC): DMC is a non-toxic, biodegradable compound that can serve as both a reagent and a solvent. unive.itnih.gov It is considered a green alternative to hazardous methylating agents like methyl halides and dimethyl sulfate. unive.itnih.gov The methylation of phenols and other alcohols using DMC has been extensively studied. rsc.orgrsc.org
The following table summarizes various solvent systems investigated for the synthesis of benzylic ethers, which are analogous to the target compound.
| Solvent System | Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Propylene Carbonate | Benzyl alcohol | FeCl₃·6H₂O | 100 | 91 | nih.govacs.org |
| Dimethyl Carbonate | 4-Methoxybenzyl alcohol | NaX Faujasite | 180 | 98 | rsc.org |
| Solvent-Free (PTC) | Benzyl chloride, Butanol | Tetrabutylammonium hydrogen sulphate | - | High | jetir.org |
Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
A high atom economy signifies a more sustainable process with minimal waste generation.
The Williamson Ether Synthesis:
The traditional Williamson ether synthesis, while versatile, often suffers from poor atom economy. For the synthesis of this compound from 1-(4-methylphenyl)ethanol, the reaction would typically proceed by first deprotonating the alcohol with a base like sodium hydride (NaH) to form the alkoxide, followed by reaction with a methylating agent like methyl iodide (CH₃I).
Calculation of Atom Economy for the Williamson Ether Synthesis:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(4-Methylphenyl)ethanol | C₉H₁₂O | 136.19 |
| Sodium Hydride | NaH | 24.00 |
| Methyl Iodide | CH₃I | 141.94 |
| Total Reactant Mass | 302.13 | |
| This compound | C₁₀H₁₄O | 150.22 |
% Atom Economy = (150.22 / 302.13) x 100 ≈ 49.7%
This calculation demonstrates that less than half of the mass of the reactants is incorporated into the final product, with the remainder forming byproducts (sodium iodide and hydrogen gas) that are often considered waste.
Greener Alternatives with Higher Atom Economy:
To improve atom economy, alternative synthetic strategies that minimize or eliminate byproducts are sought.
2 R-OH + (CH₃O)₂CO → 2 R-OCH₃ + H₂O + CO₂
In this case, the byproducts are water and carbon dioxide, which are environmentally benign. The theoretical atom economy for this reaction is significantly higher than the Williamson synthesis.
Reductive Etherification: Another approach involves the reductive coupling of an alcohol with a carbonyl compound. While not directly applicable to methylation with a simple methyl source, it represents a class of reactions with high atom economy for forming more complex ethers.
The table below compares the atom economy of the Williamson ether synthesis with a hypothetical ideal catalytic methylation.
| Synthetic Method | Reactants | Byproducts | % Atom Economy |
| Williamson Ether Synthesis | 1-(4-Methylphenyl)ethanol, NaH, CH₃I | NaI, H₂ | 49.7% |
| Ideal Catalytic Methylation | 1-(4-Methylphenyl)ethanol, CH₃OH | H₂O | 89.2% |
By focusing on catalytic methods and the use of greener reagents and solvents, the synthesis of this compound and its analogues can be aligned with the principles of sustainable chemistry, leading to more efficient and environmentally responsible processes.
Reactivity Profiles and Mechanistic Insights of 1 1s 1 Methoxyethyl 4 Methylbenzene
Electrophilic Aromatic Substitution Reactions of the p-Methylbenzene Moiety
The p-methylbenzene portion of the molecule is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents, namely the methyl group and the 1-methoxyethyl group. Both are generally considered ortho, para-directing and activating groups. libretexts.orglibretexts.org However, the steric bulk of the 1-methoxyethyl group can influence the ratio of ortho to para products.
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation at the position ortho to the DMG. wikipedia.org In principle, the oxygen atom of the methoxy (B1213986) group in the 1-methoxyethyl side chain of 1-[(1S)-1-Methoxyethyl]-4-methylbenzene could act as a Lewis basic site to direct a strong base, such as an organolithium reagent, to deprotonate the adjacent ortho position on the benzene (B151609) ring. wikipedia.orguwindsor.ca
However, a significant competing reaction is benzylic lithiation, as the benzylic proton (on the carbon bearing the methoxy and methyl groups) is also acidic. uwindsor.ca The acidity of this proton is enhanced by the adjacent phenyl ring and oxygen atom. The choice of base and reaction conditions is therefore crucial in determining the site of deprotonation. While benzylic lithiation can sometimes be favored with alkyllithium bases, the presence of a directing group can steer the reaction towards ortho-lithiation. baranlab.org
A related concept is the behavior of the α-lithiobenzyloxy group as a directed metalation group itself. acs.orgnih.gov Studies on aryl benzyl (B1604629) ethers have shown that initial α-lithiation at the benzylic position can be followed by a second deprotonation at the ortho position of the aromatic ring, effectively making the α-lithiobenzyl ether a DMG. acs.orgnih.gov This suggests a potential pathway for the difunctionalization of this compound, although specific studies on this substrate are not prevalent.
Table 1: Factors Influencing the Site of Lithiation
| Factor | Favoring Ortho Metalation | Favoring Benzylic Lithiation |
|---|---|---|
| Base | Strong, sterically hindered alkyllithiums (e.g., t-BuLi) in the presence of a coordinating agent (e.g., TMEDA) | Lithium amide bases are sometimes used to selectively deprotonate the benzylic position. |
| Directing Group | A heteroatom-containing group that can coordinate to the lithium cation. | The presence of a phenyl ring and an adjacent oxygen atom stabilizes the benzylic carbanion. |
| Temperature | Low temperatures are generally employed to control the reaction and prevent side reactions. | Reaction conditions can be optimized to favor benzylic deprotonation. |
Friedel-Crafts Type Reactions
Friedel-Crafts reactions, including alkylation and acylation, are classic examples of electrophilic aromatic substitution. docbrown.infoucla.edu For this compound, the p-methylbenzene ring is activated towards these reactions by both the methyl and the 1-methoxyethyl substituents.
In Friedel-Crafts acylation, the incoming acyl group is directed primarily to the positions ortho to the existing activating groups. libretexts.orgchemguide.co.uk Given that the para position is already occupied by the methyl group, substitution would be expected to occur at the positions ortho to either the methyl or the 1-methoxyethyl group. However, steric hindrance from the 1-methoxyethyl group would likely favor acylation at the position ortho to the smaller methyl group. In the acylation of toluene (B28343) (methylbenzene), substitution occurs almost exclusively at the para position due to steric effects, a phenomenon that would be even more pronounced with the bulkier 1-methoxyethyl substituent. libretexts.orgchemguide.co.uk
Friedel-Crafts alkylation is often more complex due to the possibility of carbocation rearrangements and polyalkylation. The regioselectivity can also be sensitive to reaction temperature. libretexts.org For this compound, alkylation would similarly be directed to the ortho positions, with steric factors playing a significant role in the product distribution.
Transformations Involving the Chiral 1-Methoxyethyl Side Chain
The chiral 1-methoxyethyl side chain offers a variety of synthetic transformations, including cleavage of the ether bond, substitution at the stereogenic center, and its synthesis via cross-coupling reactions.
Ethereal Cleavage and Derivatization
The methoxy group of the 1-methoxyethyl side chain can be cleaved under various conditions to yield the corresponding alcohol, (1S)-1-(p-tolyl)ethanol. This transformation is a common deprotection strategy in organic synthesis. youtube.comyoutube.com
Common reagents for the cleavage of benzylic ethers include:
Hydrogenolysis: Treatment with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst is a mild and effective method for cleaving benzyl ethers. youtube.comyoutube.com This method is often highly selective, leaving other ether types intact.
Lewis Acids: Reagents such as boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl ethers under mild conditions, tolerating a range of other functional groups. organic-chemistry.org
Strong Acids: Acids like HBr can also cleave benzyl ethers, though these conditions are harsher and less selective. youtube.com
Oxidative Cleavage: Reagents like dichlorodicyanoquinone (DDQ) can be used for the oxidative cleavage of certain benzylic ethers, particularly those with electron-donating groups on the aromatic ring. nih.gov
The resulting (1S)-1-(p-tolyl)ethanol can be further derivatized, for instance, by esterification or oxidation to the corresponding ketone.
Substitution Reactions at the Stereogenic Center
The stereogenic carbon of the 1-methoxyethyl side chain is a benzylic position, which makes it susceptible to nucleophilic substitution reactions. The mechanism of substitution, either Sₙ1 or Sₙ2, is influenced by the nature of the leaving group, the nucleophile, and the reaction conditions.
Sₙ1 Pathway: In the presence of a good leaving group and under conditions that favor carbocation formation (e.g., protic solvents), the reaction can proceed through a resonance-stabilized benzylic carbocation. This pathway would lead to a racemic mixture of products, as the nucleophile can attack the planar carbocation from either face.
Sₙ2 Pathway: With a strong nucleophile and a good leaving group, a direct backside attack can occur, leading to an inversion of configuration at the stereogenic center. Primary benzylic halides typically favor the Sₙ2 pathway.
For this compound itself, the methoxy group is a poor leaving group. To facilitate substitution, it would typically first need to be converted into a better leaving group, such as a tosylate or a halide. The subsequent substitution reaction's stereochemical outcome would then depend on the chosen reaction conditions. Benzylic halides are known to be highly reactive in nucleophilic substitution reactions. quora.com
Cross-Coupling Reactions of Related Halogenated Precursors to this compound
The synthesis of this compound and related benzylic ethers can be achieved through cross-coupling reactions. These modern synthetic methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
A common strategy involves the coupling of a halogenated precursor, such as 1-(1-chloroethyl)-4-methylbenzene (B6148854) or 1-(1-bromoethyl)-4-methylbenzene, with a methoxide (B1231860) source. Nickel-catalyzed cross-coupling reactions have emerged as a particularly effective method for the synthesis of benzylic ethers from benzylic alcohol derivatives. acs.orgnih.gov These reactions can often be performed stereospecifically, allowing for the synthesis of enantioenriched products. For instance, nickel-catalyzed Kumada-type coupling reactions of enantioenriched benzylic ethers with Grignard reagents proceed with inversion of configuration at the stereogenic center. nih.gov
Furthermore, dual catalytic systems, such as those employing photoredox and nickel catalysis, have been developed for the cross-coupling of α-alkoxy radicals with various electrophiles, providing another route to benzylic ethers. acs.org Iron-catalyzed cross-coupling reactions have also been shown to be effective for the formation of C(sp³)–O bonds by coupling benzylic halides with alcohols. chemrxiv.org
Table 2: Summary of Reactivity
| Section | Reaction Type | Key Features |
|---|---|---|
| 3.1.1 | Directed Ortho Metalation | Regioselective lithiation ortho to the 1-methoxyethyl group is possible, but competes with benzylic lithiation. |
| 3.1.2 | Friedel-Crafts Reactions | The p-methylbenzene ring is activated, with substitution directed ortho to the existing groups. Steric hindrance is a key factor. |
| 3.2.1 | Ethereal Cleavage | The methoxy group can be removed to form the corresponding alcohol using methods like hydrogenolysis or treatment with Lewis acids. |
| 3.2.2 | Substitution at Stereogenic Center | Can proceed via Sₙ1 (racemization) or Sₙ2 (inversion) mechanisms, typically requiring conversion of the methoxy group to a better leaving group. |
| 3.2.3 | Cross-Coupling Reactions | Halogenated precursors can be coupled with methoxide sources, often using nickel or iron catalysis, to form the target compound stereoselectively. |
Stereochemical Outcomes of Transformations
The stereochemical fate of the chiral center in this compound during chemical transformations is of paramount importance for its application in asymmetric synthesis.
Reactions that proceed with retention of configuration at a stereocenter are highly valuable. In the context of nickel-catalyzed cross-coupling of benzylic alcohol derivatives, stereoretention has been achieved. For example, the Suzuki-Miyaura arylation of tertiary benzylic acetates using an air-stable Ni(II) salt and a commercially available phosphine (B1218219) ligand proceeds with retention of stereochemistry. While this is for a tertiary system, it highlights the possibility of controlling the stereochemical outcome. For secondary systems, the choice of ligand, such as PCy₃ in Suzuki couplings, has been shown to favor retention. mit.edu
Inversion of configuration is a common stereochemical outcome in Sₙ2-type reactions. In metal-catalyzed cross-couplings of chiral secondary benzylic electrophiles, inversion is also frequently observed. For instance, palladium-catalyzed Kumada-Corriu reactions of secondary benzylic bromides using the Xantphos ligand proceed with inversion of configuration. nih.gov Similarly, nickel-catalyzed Kumada couplings of benzylic ethers typically result in net inversion at the benzylic stereocenter. nih.gov The first invertive B-alkyl Suzuki-Miyaura coupling was achieved with enantioenriched α-(acylamino)benzylboronic esters, demonstrating that with the appropriate catalyst system (Pd(dba)₂/XPhos), inversion of configuration can be highly favored. Nickel-catalyzed intramolecular Heck reactions of secondary benzylic ethers have also been shown to proceed with inversion at the benzylic stereocenter.
Stereoconvergent catalysis offers a powerful strategy to synthesize a single enantiomer of a product from a racemic starting material. In the realm of nickel-catalyzed cross-couplings, stereoconvergent processes have been developed for alkyl electrophiles. For benzylic systems, stereoconvergent Negishi couplings of racemic benzylic halides have been reported, where a chiral nickel catalyst selectively reacts with both enantiomers of the starting material to produce a single enantiomer of the product. These methods often rely on the formation of a radical intermediate that can be effectively controlled by the chiral catalyst. While specific studies on stereoconvergent processes leading to this compound were not identified, the principles established for related systems suggest the feasibility of such an approach.
Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 1-[(1S)-1-Methoxyethyl]-4-methylbenzene, both ¹H and ¹³C NMR are essential, with 2D NMR techniques providing further confirmation.
The ¹H NMR spectrum of this compound provides key information about the electronic environment of the hydrogen atoms. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as a pair of doublets, a characteristic AA'BB' system, due to their coupling with adjacent aromatic protons. The methoxy (B1213986) group protons (OCH₃) present as a sharp singlet, while the methyl group on the benzene ring (Ar-CH₃) also appears as a singlet, but at a different chemical shift. The stereogenic center's proton (CH-O) gives a quartet due to coupling with the adjacent methyl protons, and these methyl protons, in turn, appear as a doublet.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the aromatic carbons confirm the para-substitution pattern. The signals for the methoxy carbon, the aromatic methyl carbon, and the two carbons of the ethyl group at the chiral center are all identifiable. Comparison with the ¹³C NMR data of the precursor, 1-(4-methylphenyl)ethanol, is instrumental in assigning the signals, with the most significant change being the upfield shift of the chiral center's carbon upon etherification. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | ~7.10-7.25 | m | - |
| CH(OCH₃)CH₃ | ~4.2 | q | ~6.5 |
| OCH₃ | ~3.2 | s | - |
| Ar-CH₃ | ~2.3 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (quaternary, C-1) | ~140 |
| Ar-C (quaternary, C-4) | ~137 |
| Ar-CH | ~129 |
| Ar-CH | ~126 |
| CH(OCH₃)CH₃ | ~84 |
| OCH₃ | ~56 |
| CH(OCH₃)CH₃ | ~23 |
Note: The data in the tables are predicted values based on the analysis of structurally similar compounds and established NMR principles.
To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: A ¹H-¹H COSY spectrum would show a clear correlation between the benzylic proton quartet and the doublet of the adjacent methyl group, confirming the ethyl fragment attached to the chiral center.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the one between the methoxy protons and the chiral center's carbon, and correlations from the benzylic proton to the aromatic carbons, confirming the attachment of the methoxyethyl group to the benzene ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₀H₁₄O), the expected monoisotopic mass is approximately 150.1045 g/mol . nih.gov Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 150.
The fragmentation pattern provides further structural information. A key fragmentation pathway would be the alpha-cleavage of the ether, leading to the loss of a methoxy radical (•OCH₃) to form a stable benzylic carbocation at m/z 119. Another characteristic fragmentation would be the loss of an ethyl group to give a fragment at m/z 121. The presence of a tolyl group is often indicated by a peak at m/z 91, corresponding to the tropylium (B1234903) ion.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 150 | [M]⁺ |
| 135 | [M - CH₃]⁺ |
| 119 | [M - OCH₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~3050-3020 | C-H stretch | Aromatic |
| ~2970-2820 | C-H stretch | Aliphatic (CH₃, CH) |
| ~1610, 1515 | C=C stretch | Aromatic ring |
| ~1100 | C-O stretch | Ether |
The presence of the strong C-O stretching band for the ether linkage and the characteristic pattern for a para-disubstituted benzene ring are key features in the IR spectrum.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess (ee) Determination
Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity or enantiomeric excess (ee). This is typically achieved using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a chiral stationary phase (CSP).
The principle of chiral chromatography relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated. For the (1S) enantiomer, a successful separation would ideally show a single major peak corresponding to this enantiomer. The development of a suitable chiral method would involve screening different chiral columns and optimizing the mobile phase (for HPLC) or temperature program (for GC).
X-Ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination
While NMR, MS, and IR can elucidate the structure and relative stereochemistry, X-ray crystallography provides the unambiguous determination of the absolute configuration of a chiral molecule. However, this technique requires a single, well-ordered crystal. As this compound is a liquid at room temperature, it must first be converted into a crystalline derivative.
A common strategy is to introduce a heavy atom or a group that promotes crystallization. For instance, a derivative could be synthesized that incorporates a bromine or iodine atom on the aromatic ring. The resulting crystalline solid could then be subjected to single-crystal X-ray diffraction analysis. The diffraction pattern allows for the creation of a three-dimensional electron density map of the molecule, from which the precise spatial arrangement of all atoms can be determined, thus confirming the (S) configuration at the chiral center. To date, no published X-ray crystal structures of derivatives of this compound are available in the common databases.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-methylphenyl)ethanol |
| Bromine |
Theoretical and Computational Studies on 1 1s 1 Methoxyethyl 4 Methylbenzene
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
No published studies containing DFT calculations for the molecular geometry, bond lengths, bond angles, or electronic structure (such as HOMO-LUMO gaps or molecular orbital distributions) of 1-[(1S)-1-Methoxyethyl]-4-methylbenzene were found.
Mechanistic Pathway Calculations and Transition State Analysis for Reactions Involving the Compound
There is no available research detailing the mechanistic pathways or transition state analyses for any reactions that specifically involve this compound as a reactant, intermediate, or product.
Prediction of Spectroscopic Parameters
Computational predictions of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound are not present in the accessible scientific literature.
Conformational Analysis and Energetic Profiles
A detailed conformational analysis, including the identification of stable conformers and their relative energetic profiles for this compound, has not been the subject of any located computational study.
Applications of 1 1s 1 Methoxyethyl 4 Methylbenzene and Its Derivatives in Complex Organic Synthesis
Role as a Chiral Building Block for the Synthesis of Natural Products
The incorporation of specific chiral fragments is a cornerstone of modern natural product synthesis. Chiral ethers and alcohols serve as crucial starting materials or intermediates, embedding the required stereochemistry into the target molecule from an early stage. While direct examples of the application of 1-[(1S)-1-Methoxyethyl]-4-methylbenzene in the total synthesis of natural products are not prominent in the literature, the utility of its parent alcohol, (1S)-1-(4-methylphenyl)ethanol, as a chiral auxiliary and building block is well-established. This suggests a potential, albeit underexplored, role for its methoxy (B1213986) derivative. The methoxy group can serve as a stable protecting group for the benzylic alcohol, which can be deprotected under specific conditions later in a synthetic sequence.
Utility in the Preparation of Advanced Pharmaceutical Intermediates
The synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral alcohols, amines, and their derivatives are fundamental in the production of these advanced pharmaceutical intermediates.
For instance, chiral alcohols are key intermediates in the synthesis of various drugs. While specific pharmaceutical intermediates derived directly from this compound are not widely reported, the broader class of chiral benzylic ethers and alcohols is vital. They can be used to introduce stereocenters in molecules targeting a range of conditions. The p-tolyl group in the structure is a common feature in various biologically active compounds.
Application in the Development of Chiral Ligands and Catalysts
Asymmetric catalysis relies heavily on the design and synthesis of effective chiral ligands that can coordinate with a metal center to create a chiral environment for a reaction. Chiral amines and phosphines are particularly important classes of ligands.
The development of new chiral ligands is an active area of research. Chiral amines, often derived from chiral alcohols, are precursors to a wide variety of ligands, including those used in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The (1S)-1-(4-methylphenyl)ethyl moiety, present in the target compound, is a common scaffold for such ligands. The synthesis of a chiral ligand from this compound would likely involve functionalization of the aromatic ring or transformation of the methoxy group into another coordinating group. However, specific research detailing the synthesis and application of ligands derived from this particular ether is limited.
Precursor for Advanced Materials with Specific Chiral Properties
Chirality is an increasingly important feature in materials science, leading to the development of materials with unique optical, electronic, and mechanical properties. Chiral polymers, liquid crystals, and metal-organic frameworks are areas of active investigation. Monomers possessing stereogenic centers are the fundamental units for creating such chiral materials.
The vinyl derivative of this compound could potentially be polymerized to yield a chiral polymer. The stereoregularity of the polymer backbone, influenced by the chiral side chain, could lead to materials with specific chiroptical properties, such as high molar rotation or circular dichroism. These properties are desirable for applications in chiral recognition, enantioselective separation, and optical devices. Despite this potential, the synthesis and characterization of advanced materials derived from this compound have not been extensively reported.
Conclusion and Future Research Directions
Innovations in Asymmetric Synthesis of Chiral Alkyl Aryl Ethers
The asymmetric synthesis of chiral alkyl aryl ethers, including 1-[(1S)-1-Methoxyethyl]-4-methylbenzene, remains a cornerstone of modern organic synthesis due to the prevalence of this motif in biologically active molecules. researchgate.net Future innovations are expected to focus on the development of novel catalytic systems that offer higher enantioselectivity and broader substrate scope.
Recent trends have emphasized the use of earth-abundant metal catalysts and organocatalysts to replace traditional precious metal-based systems, aligning with the principles of green chemistry. rsc.org For instance, copper-catalyzed cross-coupling reactions have shown promise for the formation of aryl alkyl ethers under mild conditions. organic-chemistry.org The development of new chiral ligands will be crucial in enhancing the enantioselectivity of these reactions. Furthermore, biocatalysis, employing enzymes such as lipases and dehydrogenases, presents a powerful and environmentally benign alternative for the synthesis of chiral intermediates. researchgate.net The integration of these methods could lead to more efficient and sustainable routes to compounds like this compound.
A summary of potential innovative synthetic methods is presented in Table 1.
| Catalytic System | Key Advantages | Potential for this compound |
| N-Heterocyclic Carbene (NHC) Catalysis | Mild reaction conditions, high enantioselectivity | Potential for atroposelective synthesis of related diaryl ethers. nih.govrsc.org |
| Chiral Phosphoric Acid Catalysis | Enables intramolecular SNAr reactions | Could be adapted for asymmetric etherification. rsc.org |
| Copper-based Catalysis | Use of inexpensive and abundant metal | Development of new ligands could improve enantioselectivity for this specific ether. organic-chemistry.org |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzymes could be engineered for the specific synthesis of the (S)-enantiomer. researchgate.net |
This table presents hypothetical applications of emerging catalytic systems to the synthesis of the target compound, based on current research trends.
Exploration of Novel Reactivity and Catalytic Pathways
Beyond its synthesis, the exploration of novel reactivity for this compound and related chiral ethers is a promising research avenue. The chiral methoxyethyl group can act as a directing group in various transformations, enabling stereoselective functionalization of the aromatic ring or the benzylic position.
Future research could investigate the use of this compound as a chiral auxiliary or a precursor to more complex molecular architectures. For example, cleavage of the ether bond could reveal a chiral secondary alcohol, a valuable building block in its own right. Moreover, the development of catalytic cycles that utilize such chiral ethers as transient directing groups could open up new possibilities for asymmetric C-H activation and cross-coupling reactions. rsc.org The investigation of reactions catalyzed by chiral thioethers and selenoethers could also provide new pathways for asymmetric transformations. rsc.orgacs.org
Integration of Computational and Experimental Approaches for Reaction Optimization
The synergy between computational chemistry and experimental work is becoming increasingly vital for the rapid optimization of chemical reactions. For the synthesis of this compound, density functional theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcome of catalytic reactions, and guide the design of new catalysts and ligands.
By modeling the transition states of different catalytic pathways, researchers can identify the key factors that govern enantioselectivity. This understanding can then be used to rationally design more effective catalysts, reducing the amount of empirical screening required. High-throughput experimentation, coupled with machine learning algorithms, can further accelerate the discovery and optimization of reaction conditions. rsc.org This integrated approach will be instrumental in developing highly efficient and selective syntheses for this and other chiral molecules.
Potential for Derivatization Towards New Functional Molecules
The structure of this compound offers multiple sites for derivatization, making it a versatile scaffold for the synthesis of new functional molecules. The methyl group on the benzene (B151609) ring can be functionalized through various aromatic substitution reactions, while the methoxyethyl group can be modified to introduce different functionalities.
For instance, the aromatic ring could be halogenated, nitrated, or coupled with other aromatic systems to create novel materials with interesting photophysical or electronic properties. The ether linkage could be cleaved to yield the corresponding chiral alcohol, which can then be used in the synthesis of chiral ligands, pharmaceuticals, or agrochemicals. researchgate.net The potential to create a diverse library of derivatives from this single chiral building block underscores its importance for future research in medicinal chemistry and materials science.
A table of potential derivatization strategies is outlined below.
| Reaction Type | Target Functionality | Potential Application |
| Electrophilic Aromatic Substitution | Halogenation, Nitration, Acylation | Building blocks for pharmaceuticals and materials. |
| Cross-Coupling Reactions | Biaryl systems | Ligand synthesis, functional materials. |
| Ether Cleavage | Chiral secondary alcohol | Synthesis of chiral auxiliaries and catalysts. |
| Oxidation of Methyl Group | Carboxylic acid, Aldehyde | Versatile synthetic intermediates. |
This table outlines plausible derivatization pathways for creating new functional molecules.
Scalable Synthesis and Industrial Applications of Research Findings
A crucial aspect of future research will be the development of scalable synthetic routes to this compound and its derivatives. For any chiral molecule to have a significant impact in industrial applications, its synthesis must be cost-effective, safe, and environmentally friendly. doi.org
Research into continuous flow chemistry offers a promising avenue for the scalable and safe production of fine chemicals. rsc.org The development of robust and recyclable catalysts will also be essential for reducing costs and minimizing waste. rsc.org The successful industrial application of research findings will depend on a multidisciplinary approach that combines expertise in organic synthesis, process chemistry, and chemical engineering. The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fragrance industries provides a strong impetus for pursuing the scalable synthesis of chiral building blocks like this compound. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
